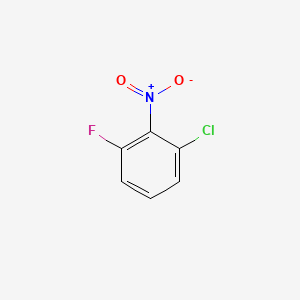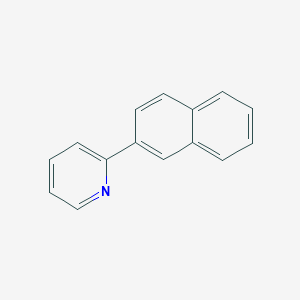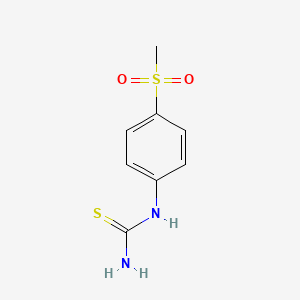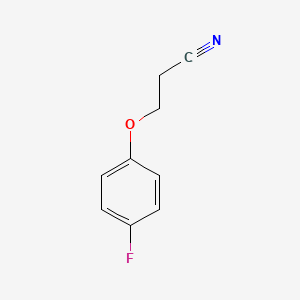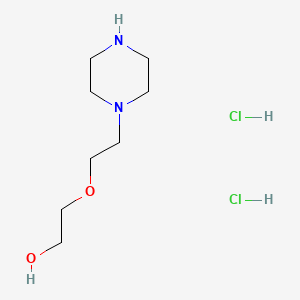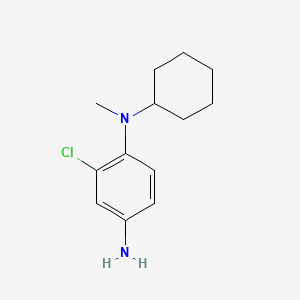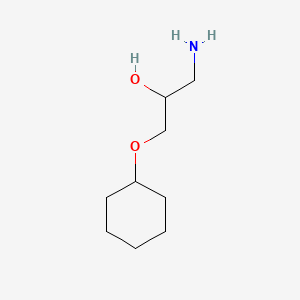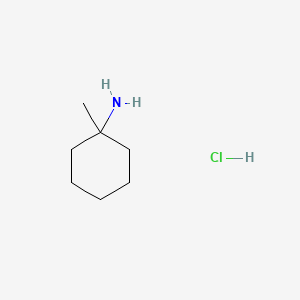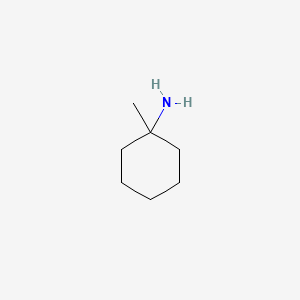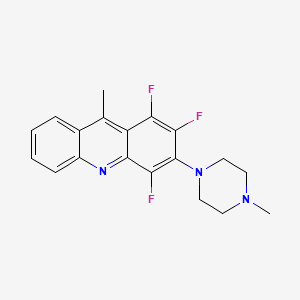
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine is a chemical compound with the molecular formula C19H18F3N3 and a molecular weight of 345.37 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a methyl group, and a piperazine ring attached to an acridine core.
Preparation Methods
The synthesis of 1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine involves several steps:
Starting Materials: The synthesis typically begins with the preparation of the acridine core, which can be derived from anthranilic acid or related compounds.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Piperazine Attachment: The piperazine ring is attached through nucleophilic substitution reactions, often using 1-methylpiperazine as the nucleophile.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding acridone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in studying biological mechanisms and developing new drugs .
Comparison with Similar Compounds
1,2,4-Trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine can be compared with other similar compounds, such as:
1,2,4-Trifluoro-9-methylacridine: Lacks the piperazine ring, resulting in different chemical and biological properties.
9-Methyl-3-(4-methylpiperazin-1-yl)acridine: Lacks the trifluoromethyl groups, affecting its lipophilicity and reactivity.
1,2,4-Trifluoroacridine: Lacks both the methyl and piperazine groups, leading to distinct chemical behavior.
The unique combination of trifluoromethyl, methyl, and piperazine groups in this compound makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1,2,4-trifluoro-9-methyl-3-(4-methylpiperazin-1-yl)acridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3/c1-11-12-5-3-4-6-13(12)23-18-14(11)15(20)16(21)19(17(18)22)25-9-7-24(2)8-10-25/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWSKUKVSSSWGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C(C2=NC3=CC=CC=C13)F)N4CCN(CC4)C)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
